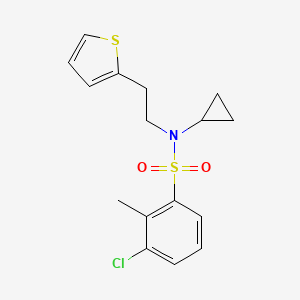

3-chloro-N-cyclopropyl-2-methyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide

CAS No.: 1396853-78-3

Cat. No.: VC4822017

Molecular Formula: C16H18ClNO2S2

Molecular Weight: 355.9

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396853-78-3 |

|---|---|

| Molecular Formula | C16H18ClNO2S2 |

| Molecular Weight | 355.9 |

| IUPAC Name | 3-chloro-N-cyclopropyl-2-methyl-N-(2-thiophen-2-ylethyl)benzenesulfonamide |

| Standard InChI | InChI=1S/C16H18ClNO2S2/c1-12-15(17)5-2-6-16(12)22(19,20)18(13-7-8-13)10-9-14-4-3-11-21-14/h2-6,11,13H,7-10H2,1H3 |

| Standard InChI Key | MSLHSMXHHBFGPO-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC=C1Cl)S(=O)(=O)N(CCC2=CC=CS2)C3CC3 |

Introduction

Structural and Molecular Characteristics

The compound’s structure features three distinct components:

-

A 3-chloro-2-methylbenzenesulfonamide core, which provides a rigid aromatic framework.

-

A cyclopropyl group attached to the sulfonamide nitrogen, introducing steric hindrance and conformational constraints.

-

A 2-(thiophen-2-yl)ethyl substituent on the sulfonamide nitrogen, contributing electronic diversity through the sulfur-containing heterocycle.

Key molecular properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 355.9 g/mol |

| IUPAC Name | 3-chloro-N-cyclopropyl-2-methyl-N-(2-thiophen-2-ylethyl)benzenesulfonamide |

| Solubility | Limited in aqueous media; soluble in DCM, DMF, and DMSO |

The presence of both electron-withdrawing (chloro, sulfonamide) and electron-donating (thiophene) groups creates a balanced electronic profile, influencing its reactivity and interactions with biological targets.

Synthesis and Reaction Pathways

The synthesis of 3-chloro-N-cyclopropyl-2-methyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide involves a multi-step sequence:

Step 1: Formation of Benzenesulfonyl Chloride Intermediate

3-Chloro-2-methylbenzenesulfonyl chloride is prepared via chlorosulfonation of 3-chloro-2-methylbenzene using chlorosulfonic acid.

Step 3: Alkylation with Thiophen-2-ylethylamine

The secondary amine undergoes alkylation with 2-(thiophen-2-yl)ethylamine using potassium carbonate as a base in dimethylformamide (DMF) at 60°C.

Critical Reaction Conditions:

-

Temperature: 60°C for alkylation to ensure sufficient reactivity.

-

Solvents: DCM for sulfonamide formation; DMF for alkylation.

-

Catalysts/Bases: TEA (Step 2); KCO (Step 3).

Biological Activity and Mechanisms

Enzyme Inhibition

The sulfonamide group () enables competitive inhibition of bacterial dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis. This mechanism parallels classical sulfonamide antibiotics but with enhanced specificity due to the thiophene moiety’s interactions with hydrophobic enzyme pockets.

In Silico Docking Studies

Computational models predict strong binding affinity () to DHPS, driven by:

-

Hydrogen bonding between the sulfonamide oxygen and Arg.

-

π-π stacking between the thiophene ring and Phe.

Stability and Reactivity

Degradation Pathways

-

Hydrolysis: The sulfonamide bond is susceptible to cleavage under strongly acidic (pH < 2) or basic (pH > 10) conditions.

-

Oxidation: The thiophene ring undergoes oxidation to sulfoxides in the presence of HO or peroxidases.

Comparative Analysis with Related Sulfonamides

This compound’s dual chloro-methyl substitution enhances steric shielding compared to trifluoromethyl derivatives, potentially reducing off-target effects.

Research Applications and Future Directions

Antibacterial Drug Development

The compound serves as a lead structure for novel antibiotics targeting multidrug-resistant pathogens. Structural modifications under exploration include:

-

Replacing the thiophene with other heterocycles (e.g., furan, pyrrole).

-

Introducing hydrophilic groups (e.g., hydroxyl) to improve solubility.

Central Nervous System (CNS) Targeting

The thiophene moiety’s lipophilicity may facilitate blood-brain barrier penetration, enabling potential use in CNS infections.

Prodrug Strategies

Esterification of the sulfonamide group is being investigated to enhance oral bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume